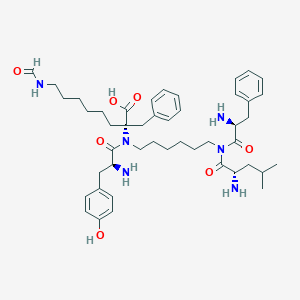

Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine, commonly known as fMLF, is a peptide that plays a crucial role in the immune system. It is a potent chemoattractant for neutrophils, a type of white blood cell that is essential in fighting infections.

Scientific Research Applications

FMLF has been extensively studied for its role in the immune system. It is commonly used in research to study the chemotaxis of neutrophils. Chemotaxis is the process by which neutrophils are attracted to an area of infection or inflammation. By studying the chemotaxis of neutrophils, researchers can gain insight into the immune response to infections and develop new treatments for diseases.

Mechanism of Action

FMLF acts as a chemoattractant for neutrophils by binding to a specific receptor on the surface of the cell. The receptor is called formyl peptide receptor 1 (FPR1). Once fMLF binds to FPR1, it triggers a signaling pathway that leads to the activation of the neutrophil and its migration towards the source of the fMLF.

Biochemical and Physiological Effects:

The binding of fMLF to FPR1 not only triggers the migration of neutrophils but also leads to the production of reactive oxygen species (ROS) and the release of enzymes that can destroy bacteria. ROS are highly reactive molecules that can damage bacterial cell membranes and DNA. The release of enzymes, such as elastase and myeloperoxidase, can break down bacterial proteins and prevent their growth.

Advantages and Limitations for Lab Experiments

One advantage of using fMLF in lab experiments is its potency. fMLF is a highly effective chemoattractant for neutrophils, which allows researchers to study the immune response to infections in a controlled environment. However, one limitation of using fMLF is its specificity. fMLF only attracts neutrophils, which may not accurately reflect the immune response to infections in vivo.

Future Directions

There are several future directions for research on fMLF. One area of interest is the development of new treatments for diseases that involve the immune system. By understanding the mechanism of action of fMLF, researchers can develop new drugs that target FPR1 and modulate the immune response. Another area of interest is the study of fMLF in vivo. By studying the chemotaxis of neutrophils in living organisms, researchers can gain a better understanding of the immune response to infections and develop new treatments for diseases.

Conclusion:

In conclusion, fMLF is a peptide that plays a crucial role in the immune system. Its potency as a chemoattractant for neutrophils has made it a valuable tool in scientific research. By studying the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of fMLF, we can gain a better understanding of the immune response to infections and develop new treatments for diseases.

Synthesis Methods

The synthesis of fMLF involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, the final product is cleaved from the solid support and purified.

properties

CAS RN |

134283-52-6 |

|---|---|

Molecular Formula |

C46H66N6O7 |

Molecular Weight |

815.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[6-[[(2S)-2-amino-4-methylpentanoyl]-[(2S)-2-amino-3-phenylpropanoyl]amino]hexyl]amino]-2-benzyl-8-formamidooctanoic acid |

InChI |

InChI=1S/C46H66N6O7/c1-34(2)29-39(47)42(55)51(43(56)40(48)30-35-17-9-7-10-18-35)27-15-5-6-16-28-52(44(57)41(49)31-36-21-23-38(54)24-22-36)46(45(58)59,32-37-19-11-8-12-20-37)25-13-3-4-14-26-50-33-53/h7-12,17-24,33-34,39-41,54H,3-6,13-16,25-32,47-49H2,1-2H3,(H,50,53)(H,58,59)/t39-,40-,41-,46-/m0/s1 |

InChI Key |

LVQPGYOBBGNZEP-AKCYGPDLSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(CCCCCCN(C(=O)[C@H](CC1=CC=C(C=C1)O)N)[C@@](CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)[C@H](CC3=CC=CC=C3)N)N |

SMILES |

CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |

Canonical SMILES |

CC(C)CC(C(=O)N(CCCCCCN(C(=O)C(CC1=CC=C(C=C1)O)N)C(CCCCCCNC=O)(CC2=CC=CC=C2)C(=O)O)C(=O)C(CC3=CC=CC=C3)N)N |

synonyms |

ALPATP fAhx-Leu-Phe-Ahx-Tyr-Phe formyl-aminohexyl-leucyl-phenylalanyl-aminohexyl-tyrosyl-phenylalanine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)